molecular formula C16H13NO4 B391585 2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)benzoic acid CAS No. 298682-50-5

2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)benzoic acid

Cat. No. B391585
CAS RN: 298682-50-5
M. Wt: 283.28g/mol
InChI Key: HYVCRTFVNMBICJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)benzoic acid, also known as 2-HMIB, is a small organic molecule composed of a benzene ring and an isoindole ring. It is a derivative of the amino acid tryptophan, and is a common component of many natural products. 2-HMIB has been studied extensively in recent years due to its wide range of biological activities and potential applications in the biomedical field.

Mechanism of Action

2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)benzoic acid has been shown to interact with a variety of proteins and enzymes. It has been shown to inhibit the activity of the enzyme tryptophan oxygenase, as well as the enzyme tryptophan hydroxylase. It has also been shown to inhibit the activity of the enzyme tyrosine hydroxylase, as well as the enzyme tryptophan decarboxylase.
Biochemical and Physiological Effects
2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)benzoic acid has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes, including tryptophan oxygenase, tryptophan hydroxylase, and tyrosine hydroxylase. It has also been shown to inhibit the activity of the enzyme tryptophan decarboxylase, which is involved in the metabolism of serotonin, a neurotransmitter. In addition, 2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)benzoic acid has been shown to inhibit the activity of the enzyme 5-HT2A, which is involved in the regulation of serotonin levels.

Advantages and Limitations for Lab Experiments

2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)benzoic acid has several advantages for use in laboratory experiments. It is relatively cheap and easy to synthesize, and it has a wide range of biological activities. It is also relatively stable in solution, making it suitable for use in a variety of experiments. However, 2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)benzoic acid is not very soluble in water, making it difficult to use in certain experiments.

Future Directions

There are a number of possible future directions for the study of 2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)benzoic acid. Further research could be conducted on the structure and function of proteins and enzymes that interact with 2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)benzoic acid. In addition, further research could be conducted on the biochemical and physiological effects of 2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)benzoic acid, as well as its potential therapeutic applications. Finally, further research could be conducted on the synthesis of 2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)benzoic acid, in order to develop more efficient and cost-effective methods for its production.

Synthesis Methods

2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)benzoic acid can be synthesized from tryptophan using a variety of methods. The most common method involves the reaction of tryptophan with acetic anhydride and p-toluenesulfonic acid in an aqueous solution. This reaction yields 2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)benzoic acid in a yield of approximately 95%. Other methods for the synthesis of 2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)benzoic acid include the reaction of tryptophan with ethyl chloroformate and p-toluenesulfonic acid, as well as the reaction of tryptophan with p-toluenesulfonyl chloride in the presence of triethylamine.

Scientific Research Applications

2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)benzoic acid has a wide range of scientific research applications. It has been used in the study of enzyme-catalyzed reactions, in the study of the structure and function of proteins, and in the study of the metabolism of drugs and other compounds. It has also been used in the study of the structure and function of DNA, in the study of the structure and function of enzymes, and in the study of the structure and function of cell membranes.

properties

IUPAC Name

2-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO4/c18-14-12-8-5-6-9(7-8)13(12)15(19)17(14)11-4-2-1-3-10(11)16(20)21/h1-6,8-9,12-13H,7H2,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYVCRTFVNMBICJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C=CC1C3C2C(=O)N(C3=O)C4=CC=CC=C4C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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